![molecular formula C11H18OSi B14469681 6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one CAS No. 66116-87-8](/img/structure/B14469681.png)
6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-7-(trimethylsilyl)bicyclo[320]hept-6-en-2-one is a bicyclic compound characterized by its unique structure, which includes a trimethylsilyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one can be achieved through several methods. One common approach involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the ketone group can participate in nucleophilic addition reactions. The bicyclic structure may also influence the compound’s binding affinity and specificity for certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.0]hept-2-en-6-one: A similar bicyclic compound without the trimethylsilyl group.
4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one: Another bicyclic compound with different substituents.
Uniqueness
6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one is unique due to the presence of the trimethylsilyl group, which can significantly alter its chemical properties and reactivity compared to other similar bicyclic compounds. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
66116-87-8 |
|---|---|
Molecular Formula |
C11H18OSi |
Molecular Weight |
194.34 g/mol |
IUPAC Name |
6-methyl-7-trimethylsilylbicyclo[3.2.0]hept-6-en-2-one |
InChI |
InChI=1S/C11H18OSi/c1-7-8-5-6-9(12)10(8)11(7)13(2,3)4/h8,10H,5-6H2,1-4H3 |
InChI Key |
OPPHAGTYMYZADX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2C1CCC2=O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride](/img/structure/B14469610.png)
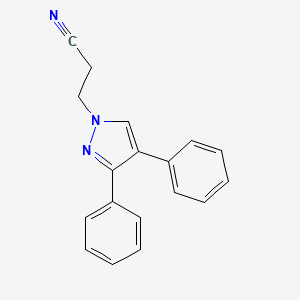
![1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene](/img/structure/B14469623.png)
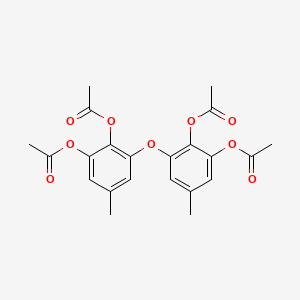
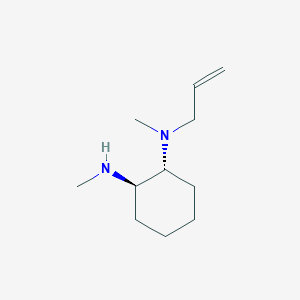
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
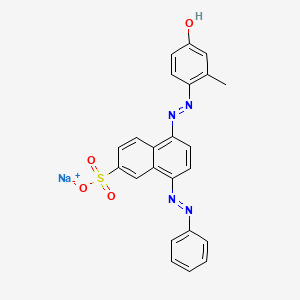
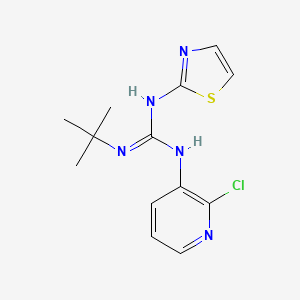
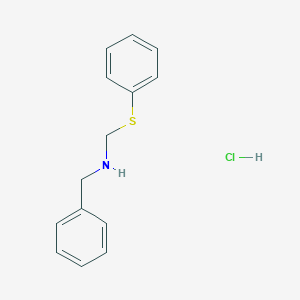
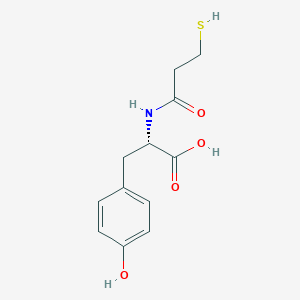
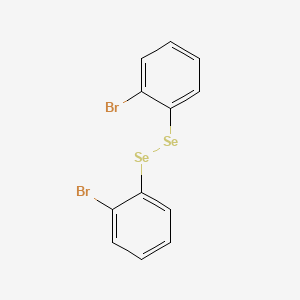
![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)
